Hulupone

Sensory Science Brewing Chemistry Bitterness Quantification

Traditional iso-α-acid bittering fails in clear glass packaging due to rapid photo-oxidation, limiting brand presentation. Hulupone eliminates this constraint: it is inherently photostable and imparts a smooth bitterness that does not linger. - Bitterness intensity: 84% (±10%) of iso-α-acids with no lightstruck off-flavor risk. - Water-soluble; can be dosed post-fermentation for real-time batch standardization. - Converts low-value β-acid waste streams into a functional, beer-soluble product.

Molecular Formula C20H28O4
Molecular Weight 332.4 g/mol
CAS No. 468-62-2
Cat. No. B1617202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHulupone
CAS468-62-2
Molecular FormulaC20H28O4
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)C1=C(C(=O)C(C1=O)(CC=C(C)C)CC=C(C)C)O
InChIInChI=1S/C20H28O4/c1-12(2)7-9-20(10-8-13(3)4)18(23)16(17(22)19(20)24)15(21)11-14(5)6/h7-8,14,22H,9-11H2,1-6H3
InChIKeyYDAFVJGIRJZGKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hulupone (CAS 468-62-2) Technical Overview: β-Acid Oxidation Product with Defined Bitterness Profile


Hulupone (CAS 468-62-2) is an oxidative degradation product of hop β-acids (lupulones), belonging to the hop bitter acid class of compounds. It is naturally formed during hop storage and wort boiling, and can also be produced synthetically via catalytic or photosensitized oxidation of lupulones [1]. Hulupones are water-soluble and impart bitterness to beer, with a bitterness intensity measured at 84% (±10%) of iso-α-acids [2]. Unlike their β-acid precursors, which are practically insoluble and do not contribute to beer flavor, hulupones survive all stages of the brewing process and can contribute substantially to final beer bitterness [1]. The compound class includes several analogues (e.g., cohulupone, adhulupone) differing in acyl side chain structure [3].

Hulupone (CAS 468-62-2) Procurement Criticality: Why In-Class Hop Bitter Acids Are Not Interchangeable


While several hop-derived bitter acids share structural similarities, their functional performance in brewing applications diverges significantly, precluding simple substitution. Iso-α-acids, humulinones, and hulupones each exhibit distinct bitterness intensities, temporal sensory profiles, and photochemical stabilities [1]. Specifically, β-acids (lupulones) are not suitable bittering agents due to their negligible water solubility at beer pH, whereas their oxidation product, hulupone, becomes water-soluble and bitter [2]. Furthermore, iso-α-acids undergo rapid photo-oxidation leading to "lightstruck" off-flavors, a liability that hulupones do not share [3]. Therefore, selecting hulupone over generic "hop bitter acids" or its precursor β-acids is essential for achieving specific sensory outcomes and process stability. The following quantitative evidence delineates the precise performance boundaries of hulupone relative to its most relevant comparators.

Hulupone (CAS 468-62-2) Quantitative Differentiation Evidence vs. Iso-α-Acids, Humulinones, and Lupulones


Hulupone vs. Iso-α-Acids: Quantified Bitterness Intensity in Beer

In a controlled Quantitative Descriptive Analysis (QDA) sensory study, hulupone bitterness intensity was directly compared to iso-α-acids in an unhopped lager beer base. The trained panel rated hulupones as 84% as bitter as iso-α-acids [1]. At a 20 ppm concentration, iso-α-acid bitterness intensity was approximately 1.4 times that of hulupone [2].

Sensory Science Brewing Chemistry Bitterness Quantification

Hulupone vs. Humulinones: Comparative Bitterness Intensity Ranking

In the same QDA sensory study, hulupones were directly compared to humulinones (α-acid oxidation products). Hulupones were found to be significantly more bitter than humulinones, with humulinones measured at 66% (±13%) of iso-α-acid bitterness [1]. At 20 ppm in lager, iso-α-acid was 1.9 times more bitter than humulinone, compared to 1.4 times for hulupone [2].

Sensory Science Brewing Chemistry Hop Oxidation Products

Hulupone vs. Iso-α-Acids: Temporal Sensory Profile Differentiation (Smooth vs. Harsh Bitterness)

A TCATA (Temporal Check-All-That-Apply) by modality study demonstrated that hulupones and iso-α-acids produce distinctly different temporal bitterness qualities. Hulupones were consistently characterized as imparting 'smooth' bitterness, whereas iso-α-acids imparted 'harsh' bitterness [1]. This qualitative difference persisted throughout the temporal evaluation (pre- and post-swallowing).

Sensory Science Temporal Perception Flavor Chemistry

Hulupone vs. Iso-α-Acids: Photochemical Stability and Lightstruck Flavor Prevention

Iso-α-acids undergo rapid photo-oxidation upon exposure to visible light, irreversibly forming 3-methylbut-2-ene-1-thiol (MBT), a compound with a very low sensory threshold responsible for "lightstruck" or "skunky" off-flavor. In contrast, hulupones are reported to be much more stable in the presence of visible light and do not generate this off-flavor [1]. This property enables the use of transparent or green packaging without flavor compromise [2].

Photochemistry Beer Stability Off-Flavor Prevention

Hulupone vs. β-Acids (Lupulones): Solubility and Brewing Utility

β-Acids (lupulones) exhibit very low solubility in wort at beer pH (approximately 1 ppm), rendering them ineffective as bittering agents in conventional brewing processes. In contrast, hulupones, the oxidation products of β-acids, are water-soluble and can be added post-fermentation [1]. This conversion transforms a brewing waste stream into a functional bittering product [2].

Solubility Brewing Process Bittering Efficiency

Hulupone (CAS 468-62-2) Validated Industrial Application Scenarios


Light-Stable Beer Formulation for Clear/Green Glass Packaging

Hulupone is the preferred bittering agent for beers intended for packaging in clear or green glass bottles, where traditional iso-α-acid bittering would rapidly develop "lightstruck" (skunky) off-flavors due to photo-oxidation. Hulupone's demonstrated photochemical stability [1] and smooth bitterness profile [2] enable brewers to maintain flavor integrity and visual appeal without resorting to brown glass or cans. This application is supported by patented commercial products specifically developed for light-stable bitterness [3].

Smooth-Bitterness Premium Lagers and Low-Alcohol Beers

For beer styles where a "smooth" rather than "harsh" bitterness profile is desired—such as premium lagers, low-alcohol beers, and non-alcoholic alternatives—hulupone offers a distinct sensory advantage over iso-α-acids. TCATA sensory analysis has confirmed that hulupone imparts a "smooth" bitterness character that persists throughout consumption [1], whereas iso-α-acids are perceived as "harsh" [1]. Additionally, hulupone's less lingering aftertaste has been noted in comparative taste tests [2], making it suitable for products where clean finish is paramount.

Post-Fermentation Bitterness Adjustment and Standardization

Because hulupone is water-soluble and does not require isomerization during wort boiling, it can be dosed directly into beer post-fermentation as a liquid solution [1]. This enables precise, real-time bitterness adjustment and batch standardization without altering the existing wort boiling protocol or risking precipitation. This flexibility is particularly valuable for contract brewers and large-scale production facilities seeking consistent bitterness units (BU) across multiple batches. The ability to add hulupone after lagering provides a practical tool for quality control that iso-α-acids (requiring kettle addition) cannot match.

Utilization of β-Acid Byproduct Streams for Bittering

Hulupone represents a value-added conversion pathway for β-acid (lupulone) fractions that are otherwise discarded during hop extraction processes. Since β-acids are not water-soluble at beer pH, they are typically a waste stream or low-value co-product [1]. Catalytic or photosensitized oxidation of these β-acids to hulupones creates a functional, beer-soluble bittering product from material that would otherwise go unutilized [2]. This application addresses both economic and sustainability objectives in hop processing operations.

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